molecular formula C9H13ClF3NO2 B1477475 2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2090988-25-1

2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1477475
CAS RN: 2090988-25-1
M. Wt: 259.65 g/mol
InChI Key: RIQJSNPJAUEEBL-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . The trifluoromethyl group (CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Compounds similar to "2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one" may participate in nucleophilic aromatic substitution reactions. These reactions are crucial for synthesizing various chemical products, including pharmaceuticals, agrochemicals, and polymers. For example, the reaction of piperidine with nitro-aromatic compounds in benzene can yield substituted aromatic compounds through an addition-elimination mechanism, with the expulsion of the nitro-group from the intermediate (Pietra & Vitali, 1972).

Environmental Toxicology and Endocrine Disruption

Chlorinated compounds, like DDT and its metabolites DDE and DDD, are well-documented for their endocrine-disrupting effects in humans and wildlife. They can bioaccumulate through the food chain and are stored in adipose tissues. Their endocrine disruptor function is mediated by agonist or antagonist interactions with nuclear receptors. This highlights the importance of research into similar chlorinated compounds for understanding their environmental and health impacts (Burgos-Aceves et al., 2021).

Dopamine D2 Receptor Ligands

Compounds with piperidine moieties are investigated for their potential as ligands for dopamine D2 receptors, which are targets for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features critical for high D2R affinity include aromatic moieties, cyclic amines, and lipophilic fragments, suggesting that structurally similar compounds might have therapeutic potential (Jůza et al., 2022).

Organic Phosphates and Environmental Abundance

The study of organophosphate esters, such as tris(chloropropyl) phosphate (TCPP), in environmental samples provides insights into the sources, transport, and fate of these compounds. Similar studies could be relevant for understanding the environmental behavior of "2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one" (Truong et al., 2017).

Occupational Health and Safety

Research into the health effects of occupational exposure to chlorinated solvents provides critical information on potential risks associated with exposure to similar compounds. This includes studies on central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity (Ruder, 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Without specific studies, it’s difficult to predict the exact mechanism of action .

Future Directions

The compound could potentially be of interest in medicinal chemistry due to the presence of the piperidine ring and the trifluoromethyl group, both of which are common features in many pharmaceuticals . Further studies would be needed to explore its potential applications.

properties

IUPAC Name

2-chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO2/c1-16-8(9(11,12)13)2-4-14(5-3-8)7(15)6-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQJSNPJAUEEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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